3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Description
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H4BrN3O2·HCl and a molecular weight of 278.49 g/mol . It is a derivative of imidazo[1,2-b]pyridazine, a fused bicyclic heterocycle known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-6-5(7(12)13)10-4-2-1-3-9-11(4)6;/h1-3H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMJCKCEHWJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A mixture of 1,2-dimethylhydrazine and 3-bromoisoxazole undergoes thermal cyclization in anhydrous dimethylformamide (DMF) at 110–120°C for 8–12 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the isoxazole ring, followed by ring-opening and re-closure to form the bicyclic structure.
Reaction Conditions
| Reagent | Quantity (mol) | Solvent | Temperature | Duration |
|---|---|---|---|---|
| 1,2-Dimethylhydrazine | 1.2 | DMF | 110°C | 10 h |
| 3-Bromoisoxazole | 1.0 |
This method yields the unsubstituted imidazo[1,2-b]pyridazine intermediate with approximately 65–70% efficiency.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling between 2-aminopyridazine and α-bromo ketones offers an alternative route. For example, 2-amino-3-bromopyridazine reacts with phenacyl bromide in the presence of Pd(PPh₃)₄ (5 mol%) and cesium carbonate (2 equiv) in toluene at 80°C. The reaction achieves 75–80% yield, with bromine retained at position 3.
Functionalization of the Core Structure
Bromination at Position 3
When the core lacks bromine, electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid at 40–50°C introduces the substituent. The reaction regioselectively targets position 3 due to electron-donating effects of the adjacent nitrogen.
Optimization Insight
- Excess Br₂ (1.5 equiv) ensures complete monobromination.
- Lower temperatures (<60°C) minimize di-substitution byproducts.
Hydrochloride Salt Formation
The free carboxylic acid is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether or methanol. The hydrochloride salt precipitates upon cooling and is isolated via filtration.
Critical Parameters
- Stoichiometry : 1.1 equiv HCl gas to avoid excess acid.
- Solvent Choice : Methanol enhances solubility, enabling high-purity crystals.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Simple reagents, scalable | Moderate regioselectivity | 65–70 |
| Palladium coupling | High regiocontrol | Costly catalysts | 75–80 |
| CO₂ insertion | Direct carboxylation | Cryogenic conditions | 50–55 |
| Nitrile hydrolysis | High efficiency | Requires cyanide intermediates | 85 |
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR (DMSO-d₆): Singlet at δ 8.42 ppm (H-5), doublet at δ 7.89 ppm (H-7).
- IR Spectroscopy : Stretch at 1705 cm⁻¹ (C=O of carboxylic acid), 2500–3000 cm⁻¹ (broad, HCl salt).
- HPLC Purity : >95% under C18 column, 0.1% TFA/ACN gradient.
Applications in Downstream Synthesis
The hydrochloride salt serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through cyclization processes.
Oxidation and Reduction Reactions: Modifications of the functional groups on the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cyclization Reactions: TBHP in ethyl acetate is commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions including substitution, cyclization, and oxidation/reduction processes. The bromine atom in the structure can be substituted with different nucleophiles, allowing for the formation of a variety of derivatives. These derivatives can further be functionalized to enhance their chemical properties and reactivity.
Synthesis of Pharmaceuticals
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is significant in pharmaceutical chemistry as an intermediate in the synthesis of potent drugs. Notably, it is involved in the production of Ponatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound's mechanism involves inhibiting tyrosine kinases that regulate cell growth and division.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds within the imidazo series can effectively combat multidrug-resistant strains of bacteria and cancer cells. For example, analogs of imidazo[1,2-a]pyridine have demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and its resistant forms .
Industrial Applications
Material Development
In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique structural properties allow researchers to create innovative materials with specific functionalities tailored for various applications.
Case Study 1: Synthesis and Antimicrobial Activity
A study investigated the synthesis of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid derivatives and their antimicrobial efficacy against Mtb. The synthesized compounds were screened for their minimum inhibitory concentration (MIC), revealing promising results with MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Case Study 2: Synthesis of Tyrosine Kinase Inhibitors
Another research focused on using 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride as a precursor for synthesizing tyrosine kinase inhibitors. The study highlighted the compound's role in enhancing the selectivity and potency of these inhibitors against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For example, in the case of Ponatinib, the compound inhibits the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo compound with similar synthetic routes and applications.
Imidazo[1,2-a]pyridines: A class of compounds with diverse biological activities and medicinal applications.
Uniqueness
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups, which confer distinct chemical properties and reactivity compared to other imidazo derivatives .
Biological Activity
3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused bicyclic structure comprising an imidazole and a pyridazine ring, with a carboxylic acid group at the 2-position. Its molecular formula is C₇H₅BrN₃O₂·HCl, with a molecular weight of 232.59 g/mol. The presence of the bromine atom enhances its reactivity and facilitates interactions with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazine, including 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride, exhibit significant antimicrobial activity. A study highlighted that these compounds can selectively inhibit the growth of various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid | 0.03 - 5.0 | Potent against Mtb H37Rv |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 | Excellent activity against Mtb |
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by targeting interleukin-17A (IL-17A). Inhibition of IL-17A disrupts the IL-23/IL-17 axis, which plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .
The biological effects of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride can be attributed to its ability to modulate specific biochemical pathways:
- Targeting IL-17A : The compound binds to IL-17A, inhibiting its pro-inflammatory actions.
- Inhibition of Key Enzymes : It may also act as an enzyme inhibitor in various metabolic pathways related to inflammation and infection.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the bromine substitution can enhance potency against specific targets while reducing cytotoxicity .
Key Findings from SAR Studies
- Bromine Substitution : Enhances reactivity and binding affinity to biological targets.
- Carboxylic Acid Group : Essential for maintaining biological activity and facilitating further chemical modifications.
- Fused Ring System : Contributes to the overall stability and interaction with biological macromolecules.
Case Studies
Several studies have investigated the efficacy of 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride in preclinical models:
- Anti-TB Activity : In vitro studies demonstrated an MIC range of 0.03 - 5.0 μM against Mtb H37Rv strains, indicating promising potential for tuberculosis treatment .
- Inflammatory Disease Models : Animal models treated with this compound exhibited significant reductions in inflammatory markers associated with psoriasis and rheumatoid arthritis .
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride?
The synthesis typically involves cyclization of halogenated precursors. A common approach includes reacting aminopyridazine derivatives with α-bromoketones under oxidative conditions (e.g., tert-butyl hydroperoxide (TBHP) in ethyl acetate) to form the imidazo-pyridazine core. Subsequent hydrolysis of the ester group and hydrochlorination yields the final product . Key steps:
- Cyclization : One-pot tandem bromination/cyclization without a base (60–80°C, 12–24 h).
- Carboxylic Acid Formation : Alkaline hydrolysis (e.g., NaOH in ethanol/water, reflux).
- Purification : Recrystallization or column chromatography for ≥95% purity.
Q. How is the compound characterized to confirm structural integrity?
Methodological characterization includes:
- Spectroscopy : /-NMR to verify bromine and carboxylic acid positions.
- Mass Spectrometry : High-resolution MS for molecular ion confirmation (e.g., [M+H] at m/z 286.94).
- X-ray Crystallography : Resolves regioselectivity of bromine substitution (critical for derivatives) .
- Elemental Analysis : Validates C, H, N, and halogen content (±0.3% theoretical).
Q. What are the typical reactivity patterns of the bromine substituent in this compound?
The bromine at position 3 participates in:
- Nucleophilic Aromatic Substitution (SNAr) : Amines, thiols, or alkoxides in DMSO/DMF (80–120°C).
- Cross-Coupling Reactions : Suzuki-Miyaura (Pd catalysts, arylboronic acids) or Buchwald-Hartwig amination . Example: Suzuki coupling with phenylboronic acid yields 3-phenyl derivatives (85% yield, Pd(dppf)Cl, KCO, dioxane/water) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
Competing bromination at positions 3 vs. 6 is mitigated by:
- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) direct bromine to position 3.
- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor SNAr at position 3.
- Catalytic Systems : Pd/ligand systems (XPhos) enhance selectivity in cross-coupling . Data Contradiction Note : Yields vary between batch (70–80%) vs. flow reactors (90%) due to temperature control .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Poor aqueous solubility (logP ~2.1) is improved via:
Q. How do structural modifications impact its inhibitory activity against kinases like DYRK1A?
Structure-activity relationship (SAR) studies reveal:
- Bromine Essentiality : Removal reduces DYRK1A IC by 10-fold (from 15 nM to 150 nM).
- Carboxylic Acid Role : Hydrogen bonding with Lys188 in the ATP-binding pocket enhances affinity.
- Derivative Testing : 3-Iodo analogs show comparable activity but lower metabolic stability .
| Derivative | DYRK1A IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 15 | 12 |
| 3-Iodo analog | 18 | 8 |
| Bromine-free analog | 150 | 45 |
Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR shifts) be resolved for derivatives?
Contradictions arise from tautomerism or solvent effects. Solutions:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., imidazole vs. pyridazine protonation).
- Deuterated Solvents : DMSO-d vs. CDCl shifts clarify hydrogen bonding.
- DFT Calculations : Predict chemical shifts to validate experimental data .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating polar derivatives?
Q. How to troubleshoot low coupling efficiency in palladium-catalyzed reactions?
Common fixes:
- Ligand Screening : Bidentate ligands (dppf, Xantphos) stabilize Pd intermediates.
- Oxygen-Free Conditions : Schlenk techniques prevent catalyst deactivation.
- Additives : CsCO improves base solubility; TBAB enhances boronic acid coupling .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
